molecular formula C18H13BrN2O2 B5376861 N-(5-bromopyridin-2-yl)-4-phenoxybenzamide

N-(5-bromopyridin-2-yl)-4-phenoxybenzamide

Cat. No.: B5376861
M. Wt: 369.2 g/mol
InChI Key: HOOAGGKFJYVJFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-phenoxybenzamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base and a suitable solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the original compound, and coupled products with various functional groups .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-14-8-11-17(20-12-14)21-18(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOAGGKFJYVJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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